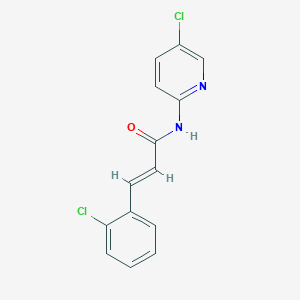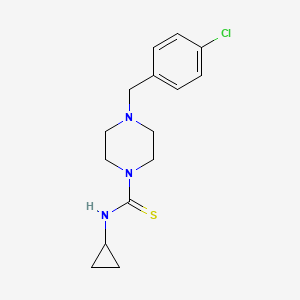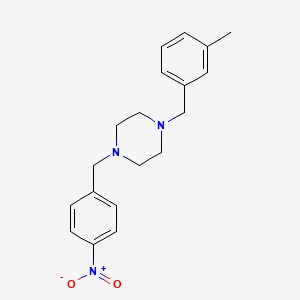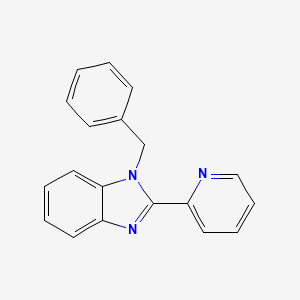![molecular formula C12H12ClN5O2S B5846736 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea, commonly known as CPNT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPNT is a thiourea derivative that has been synthesized through a number of different methods, and its mechanism of action and physiological effects have been investigated in various experimental settings. In
Wirkmechanismus
The mechanism of action of CPNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In studies on cancer cells, CPNT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In studies on bacteria and fungi, CPNT has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. In studies on inflammation, CPNT has been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPNT has been shown to have a number of biochemical and physiological effects in various experimental settings. In studies on cancer cells, CPNT has been shown to induce apoptosis and inhibit cell proliferation. In studies on bacteria and fungi, CPNT has been shown to have antimicrobial activity. In studies on inflammation, CPNT has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CPNT has a number of advantages for use in lab experiments, including its high purity and stability, its well-established synthesis methods, and its potential applications in a variety of different research areas. However, there are also some limitations to using CPNT in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are a number of different future directions for research on CPNT, including further investigations into its potential applications as an anticancer, antimicrobial, or anti-inflammatory agent, as well as studies on its mechanism of action and potential toxicity. Other future directions could include the development of new synthesis methods for CPNT, the investigation of its potential interactions with other compounds and biological systems, and the exploration of its potential applications in other areas of scientific research. Overall, CPNT is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
CPNT can be synthesized through a number of different methods, including the reaction of 4-chloro-1H-pyrazole with 2-aminoethylisothiocyanate followed by the reaction with 3-nitrobenzoyl chloride. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-aminoethylisothiocyanate followed by the reaction with 3-nitrobenzaldehyde. Both of these methods have been used successfully to produce CPNT with high yields and purity.
Wissenschaftliche Forschungsanwendungen
CPNT has been used in a number of different scientific research applications, including as a potential anticancer agent, a potential antimicrobial agent, and a potential anti-inflammatory agent. In studies on cancer cells, CPNT has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a chemotherapeutic agent. In studies on bacteria and fungi, CPNT has been shown to have antimicrobial activity, indicating that it may have potential as an antibacterial or antifungal agent. In studies on inflammation, CPNT has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c13-9-7-15-17(8-9)5-4-14-12(21)16-10-2-1-3-11(6-10)18(19)20/h1-3,6-8H,4-5H2,(H2,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWKLKKNFZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)




![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)
